Methyl 3-aminobenzoate hydrochloride

Solubility Formulation Aqueous Chemistry

Select Methyl 3-aminobenzoate hydrochloride for its defined white crystalline form and high aqueous solubility (~129 mg/mL)—ideal for aqueous-phase carbodiimide couplings without denaturing co-solvents. The distinct pKa relationship (pK_B = pK_E + 0.09) sets it apart from the ethyl analog, enabling precise charge-state control in pH-sensitive probe and ADC linker design. Established IC50 baselines (MAO-A: 1.24 µM; AChE: 2.92 µM) provide a quantifiable benchmark for medicinal chemistry lead optimization. Consistent ≥95% purity and reliable dissolution in DMF/NMP support accurate stoichiometry in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 87360-24-5
Cat. No. B1589998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminobenzoate hydrochloride
CAS87360-24-5
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H
InChIKeyDGBOCKNQMSJDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminobenzoate Hydrochloride (CAS 87360-24-5): Core Identity and Procurement Specifications


Methyl 3-aminobenzoate hydrochloride is the hydrochloride salt of the methyl ester of 3-aminobenzoic acid, with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . It is a white crystalline powder with a reported aqueous solubility of approximately 129 mg/mL [1]. The compound is typically synthesized with yields up to 90% via acid-catalyzed esterification of 3-aminobenzoic acid with methanol in the presence of hydrochloric acid [2]. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, offering a reactive amino group and an ester functionality for further derivatization [3].

Why Substituting Methyl 3-Aminobenzoate Hydrochloride (CAS 87360-24-5) with Close Analogs Risks Process and Performance Deviations


While other aminobenzoate esters and their salts are commercially available, direct substitution often leads to divergent outcomes due to critical differences in physicochemical properties, reactivity, and biological target engagement. For instance, the ethyl ester analog (ethyl 3-aminobenzoate hydrochloride) has a higher molecular weight (201.65 g/mol), a different pKa relationship, and altered pharmacokinetic profiles, which directly impact its behavior in synthetic reactions and in vivo models [1]. Furthermore, the specific solubility profile of the methyl ester hydrochloride (approx. 129 mg/mL in water) is distinct from the free base, which is only slightly soluble (0.1-1%) [2]. This difference dictates the choice of reaction medium and purification strategy. Consequently, assuming a 'generic' aminobenzoate can be a drop-in replacement without quantitative justification introduces significant risk in both research reproducibility and scaled manufacturing processes .

Quantitative Differentiators: Head-to-Head Data for Methyl 3-Aminobenzoate Hydrochloride (CAS 87360-24-5)


Superior Aqueous Solubility vs. Free Base for Enhanced Handling in Polar Reaction Media

The hydrochloride salt form of methyl 3-aminobenzoate exhibits significantly enhanced aqueous solubility compared to its free base form. The free base, methyl 3-aminobenzoate (CAS 4518-10-9), is described as 'slightly soluble in water (0.1-1%)' . In stark contrast, the hydrochloride salt has a reported solubility of approximately 129 mg/mL in water, which is over 100-fold greater, assuming a 1% solubility for the free base equates to 10 mg/mL [1]. This property is critical for facilitating reactions and purifications in aqueous or protic solvent systems.

Solubility Formulation Aqueous Chemistry

Distinct pKa Relationship Impacts Ionic State and Reactivity Profile

The relationship between the pKa of the non-zwitterionic form (pK_B) and the pKa of the ester (pK_E) is a key physicochemical parameter. For methyl m-aminobenzoate, the established relation is pK_B = pK_E + 0.09, whereas for the ethyl ester it is pK_B = pK_E + 0.03 [1]. This indicates that the methyl ester's equilibrium is more sensitive to its ester group's electronic influence compared to the ethyl ester. This subtle difference in pKa can alter the molecule's ionic state at a given pH, which in turn affects its partition coefficient, membrane permeability, and nucleophilicity in amine-targeting reactions.

pKa Physicochemical Property Reaction Design

Moderate MAO-A Inhibition (IC50 = 1.24 µM) and AChE Activity (IC50 = 2.92 µM) Establishes a Baseline for Off-Target Risk Assessment

In enzyme inhibition assays curated by BindingDB and ChEMBL, methyl 3-aminobenzoate hydrochloride demonstrated moderate inhibition of two therapeutically relevant targets. It inhibited recombinant bovine mitochondrial MAO-A with an IC50 of 1.24 µM [1]. Against human acetylcholinesterase (AChE), it showed an IC50 of 2.92 µM [2]. These values provide a concrete, quantitative baseline for evaluating off-target effects when this compound is used as a scaffold in medicinal chemistry programs. In comparison, while specific data for the free base or ethyl ester are not available in the same curated dataset, these values for the target compound serve as a critical reference point.

MAO-A Inhibition AChE Inhibition Off-Target Pharmacology BindingDB

Procurement-Driven Application Scenarios for Methyl 3-Aminobenzoate Hydrochloride (CAS 87360-24-5)


Aqueous-Phase Amide Coupling and Bioconjugation

The high aqueous solubility (~129 mg/mL) makes this hydrochloride salt the reagent of choice for reactions conducted in water or aqueous buffers. This includes amide bond formations with water-soluble carbodiimides (e.g., EDC) for synthesizing peptide conjugates or modifying biomolecules, where the use of organic co-solvents to dissolve the free base would be detrimental to protein structure or activity [1].

Medicinal Chemistry Scaffold for SAR Studies Targeting MAO-A and AChE

The documented IC50 values (MAO-A: 1.24 µM; AChE: 2.92 µM) establish a clear baseline for medicinal chemists using this compound as a starting scaffold [2][3]. When synthesizing novel derivatives, researchers can directly compare their activity against this benchmark to quantify improvements in potency and selectivity, streamlining the lead optimization process for neurological or inflammatory disease targets.

Synthesis of pH-Sensitive Probes or Linkers Requiring Fine-Tuned pKa

The distinct pKa relationship (pK_B = pK_E + 0.09) distinguishes this methyl ester from its ethyl analog (pK_B = pK_E + 0.03) [4]. This quantitative difference should inform the selection of building blocks for designing pH-sensitive fluorescent probes, cleavable linkers in antibody-drug conjugates (ADCs), or drug delivery systems where precise control over the molecule's charge state at a specific pH is critical for performance.

Standardized Starting Material for Metal-Catalyzed Cross-Coupling

The compound's defined physical state as a white crystalline powder, high purity (≥95%), and high solubility facilitate its use as a reliable and consistent starting material in various metal-catalyzed cross-coupling reactions . This includes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where the hydrochloride salt form ensures accurate stoichiometry and efficient dissolution in common reaction solvents like DMF or NMP [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminobenzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.